3-Cyano-5-methoxycarbonylbenzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Derivatives in Organic Chemistry

Substituted benzoate derivatives are a class of organic compounds that form the backbone of numerous synthetic and natural products. The benzene (B151609) ring, adorned with a carboxylate group, can be further functionalized with various substituents, leading to a vast array of chemical properties and applications. These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. mdpi.com The electronic and steric effects of the substituents on the benzene ring can be fine-tuned to control the reactivity and selectivity of chemical transformations, making them indispensable tools for organic chemists. The presence of functional groups like the cyano and methoxycarbonyl groups in dimethyl 5-cyanoisophthalate exemplifies the potential for creating complex molecular architectures.

Historical Perspective on the Synthesis and Initial Exploration of Dimethyl 5-cyanoisophthalate

While a detailed historical account of the initial synthesis of dimethyl 5-cyanoisophthalate is not extensively documented in readily available literature, its development can be viewed within the broader context of research into isophthalic acid derivatives. The primary and most direct route to this compound is the esterification of 5-cyanoisophthalic acid. vulcanchem.com This type of reaction, the Fischer esterification, is a fundamental and well-established transformation in organic chemistry, dating back to the late 19th century. The exploration of compounds like dimethyl 5-cyanoisophthalate has likely been driven by the search for novel building blocks for organic synthesis, particularly for molecules with specific electronic and structural properties.

Structural Features and Reactive Sites of Dimethyl 5-cyanoisophthalate

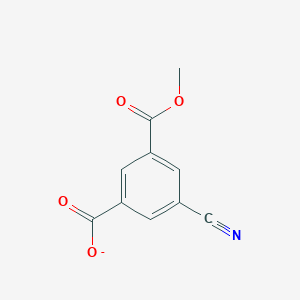

The structure of dimethyl 5-cyanoisophthalate is characterized by a benzene ring substituted with two methoxycarbonyl groups at the 1 and 3 positions (meta to each other) and a cyano group at the 5 position. This arrangement of functional groups leads to a molecule with distinct reactive sites. The carbon atoms of the methoxycarbonyl groups are electrophilic and susceptible to nucleophilic attack, allowing for transformations such as hydrolysis, transesterification, and amidation. The cyano group is also a versatile functional group; it can undergo hydrolysis to a carboxylic acid or an amide, be reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles. vulcanchem.com The benzene ring itself can undergo electrophilic aromatic substitution, although the deactivating nature of the cyano and methoxycarbonyl groups would make such reactions challenging.

Table 1: Chemical Identifiers for Dimethyl 5-cyanoisophthalate

| Property | Value |

| CAS Number | 23340-69-4 |

| Molecular Formula | C₁₁H₉NO₄ |

| IUPAC Name | Dimethyl 5-cyanobenzene-1,3-dicarboxylate |

| Molecular Weight | 219.19 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |

| InChI Key | VCBJSDVXWATFEQ-UHFFFAOYSA-N |

Overview of Current Academic Research Trends and Potential Scientific Utility of Dimethyl 5-cyanoisophthalate

Current research involving dimethyl 5-cyanoisophthalate highlights its utility as a versatile intermediate in organic synthesis. Its trifunctional nature allows for sequential and selective reactions, making it a valuable precursor for the synthesis of complex target molecules. One notable application is in the field of bioorthogonal chemistry, where it has been used to synthesize tetrazole derivatives. vulcanchem.com The cyano group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, which can have significant implications in medicinal chemistry and drug design.

The potential scientific utility of dimethyl 5-cyanoisophthalate extends to materials science, where it can serve as a monomer for the synthesis of specialty polymers. The rigid aromatic core and the presence of polar functional groups could impart desirable thermal and mechanical properties to resulting polymeric materials. Furthermore, its ability to coordinate with metal ions through the nitrogen of the cyano group or the oxygen atoms of the carboxylates suggests potential applications in the development of metal-organic frameworks (MOFs).

Table 2: Physical and Chemical Properties of Dimethyl 5-cyanoisophthalate

| Property | Value |

| Appearance | White to yellow crystalline solid |

| Melting Point | 124-128 °C |

| Boiling Point | 366.8±22.0 °C (Predicted) |

| Density | 1.3±0.1 g/cm³ (Predicted) |

Table 3: Predicted Spectroscopic Data for Dimethyl 5-cyanoisophthalate

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~8.6 ppm (s, 1H), δ ~8.4 ppm (s, 2H), δ ~3.9 ppm (s, 6H) |

| ¹³C NMR (CDCl₃) | δ ~164 ppm, δ ~135 ppm, δ ~133 ppm, δ ~116 ppm, δ ~115 ppm, δ ~53 ppm |

| IR (KBr, cm⁻¹) | ~3000 (C-H), ~2230 (C≡N), ~1730 (C=O), ~1250 (C-O) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6NO4- |

|---|---|

Molecular Weight |

204.16 g/mol |

IUPAC Name |

3-cyano-5-methoxycarbonylbenzoate |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13)/p-1 |

InChI Key |

WHSHUFHWIYUPNQ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)[O-])C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3 Cyano 5 Methoxycarbonylbenzoate

Reactions Involving the Cyano Group of Dimethyl 5-cyanobenzene-1,3-dicarboxylate

The cyano group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of two electron-withdrawing methoxycarbonyl groups on the benzene (B151609) ring further enhances the electrophilicity of the nitrile carbon.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. The initial addition product is a resonance-stabilized imine anion, which can then be protonated or undergo further reactions.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate (dimethyl 5-carbamoylbenzene-1,3-dicarboxylate), which upon further heating, yields the corresponding tricarboxylic acid (5-carboxybenzene-1,3-dicarboxylic acid, or trimesic acid). openstax.orgrsc.orgchemistrysteps.com Basic hydrolysis involves the direct attack of a hydroxide ion, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the carbon's electrophilicity. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form ketones after acidic workup. chemistrysteps.comlibretexts.orglibretexts.org For instance, reaction with methylmagnesium bromide, followed by hydrolysis, would yield dimethyl 5-acetylbenzene-1,3-dicarboxylate. The reaction proceeds via an imine anion intermediate which is hydrolyzed to the ketone. libretexts.org

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Water (Basic) | NaOH, H₂O, Δ | Imidate anion | 5-Carbamoyl-isophthalic acid dimethyl ester |

| Water (Acidic) | H₂SO₄, H₂O, Δ | Nitrilium ion | 5-Carboxy-isophthalic acid dimethyl ester |

| Organometallic | CH₃MgBr, then H₃O⁺ | Imine salt | Dimethyl 5-acetylbenzene-1,3-dicarboxylate |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, providing a route to five-membered heterocyclic rings.

Reaction with Azides: A common [3+2] cycloaddition involves the reaction of the nitrile with an azide (e.g., sodium azide or an organic azide) to form a tetrazole ring. researchgate.net This reaction, often catalyzed by zinc or other Lewis acids, would convert Dimethyl 5-cyanobenzene-1,3-dicarboxylate into the corresponding tetrazolyl derivative, a valuable scaffold in medicinal chemistry.

Reaction with Nitrile Imines: Nitrile imines, which are reactive 1,3-dipoles, can be generated in situ and react with aromatic nitriles in a regioselective manner to produce 1,2,4-triazole derivatives. oup.com This provides a synthetic pathway to complex heterocyclic systems from the parent molecule.

| 1,3-Dipole | Reagent(s) | Heterocyclic Product |

| Azide ion | NaN₃, ZnBr₂ | 5-(3,5-bis(methoxycarbonyl)phenyl)tetrazole |

| Nitrile Imine | 5-Aryltetrazole, Triflic anhydride | 3,5-Disubstituted-1,2,4-triazole derivative |

Reductive Transformations of the Cyano Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagents and conditions employed.

Reduction to Primary Amines: This is a common and high-yielding transformation.

Catalytic Hydrogenation: The use of molecular hydrogen (H₂) with metal catalysts is an economical method for producing primary amines. wikipedia.org Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) are effective. wikipedia.orgresearchgate.net This process would convert the cyano group to an aminomethyl group, yielding dimethyl 5-(aminomethyl)benzene-1,3-dicarboxylate.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) will reduce the nitrile to a primary amine. openstax.orgwikipedia.org However, these reagents will also reduce the ester groups to alcohols (see section 3.2.2). A more selective reagent system, diisopropylaminoborane with a catalytic amount of lithium borohydride (LiBH₄), has been shown to reduce aromatic nitriles that are activated by electron-withdrawing groups while leaving ester groups intact, making it potentially suitable for the selective reduction of the cyano group in this specific molecule. nih.govorganic-chemistry.orgresearchgate.net

Reduction to Aldehydes: Partial reduction of the nitrile yields an imine, which can be hydrolyzed to an aldehyde.

DIBAL-H Reduction: Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is performed at low temperatures (typically -78 °C) to trap the reaction at the imine stage, which is then hydrolyzed during aqueous workup to provide the aldehyde. chemistrysteps.comorganic-synthesis.com This would produce dimethyl 5-formylbenzene-1,3-dicarboxylate. A key challenge is achieving selectivity, as DIBAL-H can also reduce the ester groups. researchgate.net

Stephen Aldehyde Synthesis: This classic method uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldiminium salt intermediate that hydrolyzes to the aldehyde. wikipedia.org

| Desired Product | Reagent(s) | Conditions | Notes on Selectivity |

| Primary Amine | H₂, Raney Ni | High pressure, heat | May also reduce the aromatic ring under harsh conditions. |

| Primary Amine | LiAlH₄, then H₂O | THF, 0 °C to reflux | Will also reduce both ester groups to alcohols. |

| Primary Amine | BH₂(N(iPr)₂) / cat. LiBH₄ | THF, 25 °C | High potential for selectivity over ester groups. nih.govorganic-chemistry.org |

| Aldehyde | DIBAL-H, then H₃O⁺ | Toluene or THF, -78 °C | Ester groups are also susceptible to reduction. masterorganicchemistry.comresearchgate.net |

| Aldehyde | SnCl₂, HCl, then H₂O | Ether | Stephen reduction; conditions can be harsh. wikipedia.org |

Transformations of the Methoxycarbonyl Moiety of Dimethyl 5-cyanobenzene-1,3-dicarboxylate

The two methoxycarbonyl groups are typical esters and can undergo nucleophilic acyl substitution. Their reactivity is influenced by their attachment to the aromatic ring.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, will hydrolyze both ester groups to carboxylic acids. youtube.com This reaction, known as saponification, is typically irreversible. It is possible to achieve selective hydrolysis to the mono-ester (e.g., 3-cyano-5-methoxycarbonylbenzoic acid) by carefully controlling stoichiometry and reaction conditions, as the two ester groups may have slightly different reactivities or the second hydrolysis step may be slower. researchgate.net

Transesterification: This reaction exchanges the methyl group of the ester for a different alkyl group from an alcohol. The reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). ucla.edu For example, heating the compound in excess ethanol with an acid catalyst would produce diethyl 5-cyanobenzene-1,3-dicarboxylate. ucla.eduwikipedia.org This process is an equilibrium, and using the desired alcohol as the solvent drives the reaction to completion.

| Transformation | Reagent(s) | Solvent | Product |

| Full Hydrolysis | NaOH (aq), Δ; then H₃O⁺ | Water | 5-Cyanobenzene-1,3-dicarboxylic acid |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethanol | Diethyl 5-cyanobenzene-1,3-dicarboxylate |

Reductions to Aldehyde and Alcohol Derivatives

Reduction to Alcohols: The ester groups can be readily reduced to primary alcohols (hydroxymethyl groups).

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will convert both ester groups into primary alcohols, yielding (5-cyano-1,3-phenylene)dimethanol. libretexts.orgcommonorganicchemistry.com This reagent will simultaneously reduce the nitrile group to an amine.

Milder Hydride Reagents: Lithium borohydride (LiBH₄) is also effective at reducing esters to alcohols and is generally less reactive than LiAlH₄. commonorganicchemistry.com Borane reagents (e.g., BH₃·THF or BH₃·SMe₂) can also be used, though aromatic esters may require longer reaction times. commonorganicchemistry.com These reagents are generally less reactive towards nitriles than LiAlH₄, offering potential for chemoselectivity under controlled conditions.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires specific reagents and conditions to prevent over-reduction to the alcohol.

DIBAL-H: As with nitriles, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.comacs.orgcommonorganicchemistry.com The reaction must be carried out at low temperatures (-78 °C) with a controlled amount of the reagent. chemistrysteps.comorganic-synthesis.com Applying this to Dimethyl 5-cyanobenzene-1,3-dicarboxylate could potentially yield dimethyl 5-formyl- or 5-(hydroxymethyl) derivatives, but controlling the selectivity between the two identical ester groups and the cyano group would be a significant synthetic challenge.

Catalytic Methods: Newer methods are emerging that use catalysts, such as specific boranes or manganese/rhenium complexes with hydrosilanes, to achieve the selective partial reduction of esters to aldehydes under milder conditions. snnu.edu.cnrsc.org

| Desired Product | Reagent(s) | Conditions | Notes on Selectivity |

| Diol | LiAlH₄, then H₂O | THF, 0 °C to reflux | Also reduces the nitrile to an amine. |

| Diol | LiBH₄, then H₂O | THF | Less reactive than LiAlH₄; may offer better selectivity over the nitrile. |

| Dialdehyde | DIBAL-H (2 equiv.), then H₃O⁺ | Toluene, -78 °C | Over-reduction to alcohol is a major side reaction. Nitrile is also reactive. |

Nucleophilic Substitutions and Amidation Reactions

The ester and cyano functionalities of 3-cyano-5-methoxycarbonylbenzoate are susceptible to nucleophilic attack, providing pathways for the synthesis of amides, a common structural motif in medicinal chemistry. The methoxycarbonyl group can be readily converted to a carboxamide through reaction with a primary or secondary amine. This transformation is typically facilitated by heat or through the use of coupling agents.

Furthermore, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be subjected to standard amidation protocols. Alternatively, the cyano group can be directly converted to an amide via partial hydrolysis. These reactions are pivotal in creating a library of amide derivatives with varying substituents, allowing for the exploration of structure-activity relationships.

Amidation of the Methoxycarbonyl Group: Direct reaction with an amine (R¹R²NH) to form the corresponding amide.

Hydrolysis of the Cyano Group followed by Amidation: Conversion of the cyano group to a carboxylic acid, which is then coupled with an amine.

| Reactant | Reagent/Conditions | Product |

| This compound | R¹R²NH, Heat | 3-Cyano-5-(N,N-R¹R²-carbonyl)benzoate |

| This compound | 1. H₃O⁺ or OH⁻, Heat 2. R¹R²NH, Coupling Agent | 5-Methoxycarbonyl-isophthalamide derivative |

Aromatic Ring Functionalization of this compound

The benzene ring of this compound serves as a scaffold for further functionalization, enabling the introduction of a wide array of substituents to modulate the compound's properties.

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.comkhanacademy.org In this compound, the existing cyano and methoxycarbonyl groups are electron-withdrawing and act as meta-directors. This directing effect is due to the deactivation of the ortho and para positions through resonance and inductive effects. Consequently, incoming electrophiles will preferentially add to the positions meta to these groups.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be challenging on highly deactivated rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This is usually achieved through electrophilic halogenation. Once the halo-derivative is obtained, it can participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. tcichemicals.comresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, providing a direct route to aryl alkynes. wikipedia.orgnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgresearchgate.net It is a versatile method for synthesizing a wide range of arylamine derivatives.

| Reaction | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl or Alkyl-aryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Arylalkyne |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, Base | Arylamine |

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings, avoiding the need for pre-functionalization (e.g., halogenation). These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate and functionalize specific C-H bonds. For this compound, directing groups can be used to guide the C-H activation to a specific position on the aromatic ring, enabling the introduction of various functional groups.

Synthesis of Structural Analogues and Bioisosteres of this compound

The synthesis of structural analogues and bioisosteres is a key strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. For this compound, this can involve replacing the cyano or methoxycarbonyl groups, or the entire benzene ring, with other functional groups or scaffolds that have similar steric and electronic properties.

Bioisosteres for the Cyano Group: The cyano group can be replaced with other small, linear, and electron-withdrawing groups such as an oxadiazole, a triazole, or a tetrazole.

Bioisosteres for the Methoxycarbonyl Group: The ester functionality can be replaced with a carboxylic acid, an amide, a sulfonamide, or various five-membered heterocycles like tetrazoles. tcichemicals.com

Scaffold Hopping: The central benzene ring can be replaced with other aromatic or non-aromatic rings to explore different regions of chemical space and potentially improve properties like solubility or metabolic stability. Examples include replacing the benzene ring with a pyridine, pyrimidine, or even a bicyclic system.

| Original Group | Bioisosteric Replacement |

| Cyano (-CN) | Tetrazole, Oxadiazole, Triazole |

| Methoxycarbonyl (-COOCH₃) | Carboxylic acid, Amide, Sulfonamide, Tetrazole |

| Benzene Ring | Pyridine, Pyrimidine, Bicyclo[1.1.1]pentane |

Orthogonal Protecting Group Strategies in Multi-Step Derivatization of this compound

In multi-step syntheses involving complex molecules derived from this compound, orthogonal protecting groups are essential. jocpr.comnih.gov These are distinct protecting groups that can be removed under different conditions without affecting each other, allowing for the selective manipulation of various functional groups within the molecule.

For instance, if a derivative of this compound contains multiple reactive sites, such as a hydroxyl group and an amino group introduced through previous functionalization steps, they can be protected with orthogonal groups. The hydroxyl group could be protected as a silyl ether (e.g., TBDMS), which is labile to fluoride ions, while the amino group is protected with a carbamate (e.g., Boc), which is removed under acidic conditions. This strategy allows for the selective deprotection and subsequent reaction at one site while the other remains protected. nih.gov

Common orthogonal protecting group pairs include:

Acid-labile (e.g., Boc, Trt) vs. Base-labile (e.g., Fmoc)

Fluoride-labile (e.g., Silyl ethers) vs. Hydrogenolysis-labile (e.g., Benzyl ethers)

Photolabile groups vs. Chemically-labile groups

The choice of protecting groups depends on the specific functional groups present and the reaction conditions planned for the subsequent synthetic steps.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Cyano 5 Methoxycarbonylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 3-Cyano-5-methoxycarbonylbenzoate. It provides precise information about the chemical environment of each nucleus, enabling a comprehensive understanding of the molecule's connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are instrumental in deciphering the intricate network of scalar and dipolar couplings within this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the protons on the aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would definitively assign the proton and carbon signals of the aromatic ring and the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the carboxylate, cyano, and methoxycarbonyl groups with the benzene (B151609) ring. For instance, correlations would be expected between the methoxy protons and the carbonyl carbon of the ester, as well as between the aromatic protons and the carbons of the cyano and carboxylate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This can provide insights into the preferred conformation of the methoxycarbonyl group relative to the aromatic ring.

| Technique | Information Yielded for this compound |

| COSY | Connectivity of aromatic protons. |

| HSQC | Direct C-H correlations for the aromatic ring and methoxy group. |

| HMBC | Long-range C-H correlations, confirming the placement of substituents. |

| NOESY | Spatial proximity of protons, indicating conformational preferences. |

Solid-State NMR for Polymorph Characterization and Intermolecular Interactions

In the solid state, this compound may exist in different crystalline forms, or polymorphs, each with unique physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing these polymorphs and probing intermolecular interactions. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, one can gain insights into the packing of molecules in the crystal lattice and identify intermolecular hydrogen bonding or π-π stacking interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Dynamics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the cyano (C≡N) group, typically around 2230-2210 cm⁻¹, and the carbonyl (C=O) group of the methoxycarbonyl function, usually in the range of 1730-1715 cm⁻¹. The C-O stretching of the ester and the various vibrations of the benzene ring would also be observable.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar or weakly polar bonds. The symmetric vibrations of the benzene ring and the cyano group are often strong in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR) | Expected Vibrational Frequency (cm⁻¹) (Raman) |

| Cyano (C≡N) | 2230-2210 (strong) | 2230-2210 (strong) |

| Carbonyl (C=O) | 1730-1715 (strong) | 1730-1715 (weak) |

| C-O (Ester) | 1300-1000 (strong) | Weak |

| Aromatic C=C | 1600-1450 (variable) | 1600-1450 (strong) |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of this compound, which in turn confirms its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion or a specific fragment ion, followed by its fragmentation to produce a secondary mass spectrum. By analyzing the fragmentation pattern of this compound, one can deduce the connectivity of the molecule and study the mechanisms of its dissociation. Common fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as the elimination of carbon monoxide (CO) or the cyano radical (•CN).

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge. This technique would be particularly useful for differentiating this compound from its structural isomers. Even if isomers have the same exact mass, they will often have different collision cross-sections, allowing them to be separated in the ion mobility cell. This provides an additional layer of confidence in the identification and characterization of the compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. bruker.comresearchgate.net This method is indispensable for determining the absolute configuration of chiral molecules and understanding the packing of molecules in the solid state. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. This leads to the elucidation of bond lengths, bond angles, and torsion angles, providing a complete molecular structure.

For a compound like this compound, SC-XRD analysis would reveal the planar geometry of the benzene ring and the spatial orientation of the cyano and methoxycarbonyl substituents. The resulting crystal structure would provide definitive proof of the compound's identity and conformation in the solid state.

Co-crystallization and Supramolecular Assembly Studies

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. nih.gov This method is of great interest in materials science and pharmaceutical development for its ability to modify the physicochemical properties of a substance without altering its chemical structure. nih.gov The formation of co-crystals is driven by non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, leading to a unique supramolecular assembly.

In the context of this compound, co-crystallization studies could be employed to create novel materials with tailored properties. The cyano and methoxycarbonyl groups are capable of participating in various intermolecular interactions. For instance, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions. By selecting appropriate co-formers, it is possible to design and synthesize co-crystals with specific packing motifs and, consequently, desired physical characteristics.

Polymorphism and Solid-State Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is crucial in the pharmaceutical and materials industries to ensure the selection of the optimal solid form.

The existence of polymorphs in this compound would be investigated through techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can identify different crystalline phases and monitor their transitions as a function of temperature and pressure. Understanding the polymorphic landscape of this compound is essential for controlling its solid-state properties and ensuring reproducibility in its applications.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in the study of chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light, providing information about the stereochemistry of a molecule.

While this compound itself is not chiral, chiral derivatives could be synthesized. For such derivatives, CD and ORD spectroscopy would be essential for determining their enantiomeric purity and absolute configuration. The sign and magnitude of the CD and ORD signals are characteristic of a particular enantiomer, allowing for quantitative analysis of enantiomeric excess.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and radical ions. nih.govrsc.org EPR spectroscopy provides information about the electronic structure and environment of the paramagnetic center.

Computational and Theoretical Investigations of 3 Cyano 5 Methoxycarbonylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, energy levels, and molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State and Excited State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 3-Cyano-5-methoxycarbonylbenzoate would involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic stability.

Spectroscopic Predictions: Simulating infrared (IR), Raman, and UV-Vis spectra. These theoretical spectra can be used to interpret experimental data and to identify the molecule's vibrational modes and electronic transitions.

Reactivity Descriptors: Calculating parameters such as electronegativity, hardness, and softness from the orbital energies to predict how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of the methoxycarbonyl group introduces rotational flexibility around the C-O single bond. A conformational analysis would be essential to:

Identify all stable conformers (rotamers) of the molecule.

Determine the relative energies of these conformers to understand their population at a given temperature.

Map the potential energy surface (PES) associated with the rotation of the methoxycarbonyl group, which would reveal the energy barriers between different conformations.

In Silico Modeling of Reaction Mechanisms and Transition State Characterization

Computational modeling can elucidate the step-by-step pathway of chemical reactions involving this compound. This would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is a key factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a located transition state smoothly connects the reactants and products.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be used to:

Study the behavior of the molecule in different solvents, providing insight into solvation effects on its conformation and reactivity.

Investigate how molecules of this compound interact with each other in the condensed phase.

Simulate the diffusion and transport properties of the molecule.

Ligand-Protein Docking and Molecular Mechanics Studies for Target Identification (Mechanistic, non-clinical)

Given the prevalence of cyano and benzoate (B1203000) moieties in pharmacologically active molecules, computational docking could be a powerful tool to explore the potential biological activity of this compound. This would involve:

Virtual Screening: Docking the molecule into the binding sites of a wide range of proteins to identify potential biological targets.

Binding Pose Analysis: Predicting the most likely orientation of the molecule within a protein's active site.

Binding Affinity Estimation: Using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can elucidate the key molecular features that govern their activity, thereby guiding the synthesis of more potent and selective analogues.

A typical QSAR study for this compound derivatives would involve the generation of a dataset of compounds with varying substituents on the benzoate ring. The biological activity of these compounds, determined through in vitro assays (e.g., enzyme inhibition, receptor binding, or cytotoxicity), is then correlated with calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: These descriptors, including Hammett constants (σ) and dipole moments, describe the electron-donating or withdrawing nature of substituents, which can influence interactions with biological targets.

Hydrophobic Properties: The partition coefficient (logP) is a common descriptor for hydrophobicity, which affects a molecule's ability to cross cell membranes and bind to hydrophobic pockets in proteins. waocp.orgnih.gov

Steric Properties: Molar refractivity (CMR) and Taft steric parameters (Es) are used to describe the size and shape of substituents, which can impact the fit of a molecule into a binding site. waocp.orgnih.gov

Topological Indices: These descriptors are numerical values derived from the molecular graph, representing aspects like molecular size, shape, and branching.

For instance, a hypothetical QSAR study on a series of this compound derivatives with varying substituents at the 4-position of the benzene (B151609) ring might yield a regression equation similar to:

log(1/IC50) = a(logP) - b(CMR) + c(σ) + d

In this equation, IC50 represents the half-maximal inhibitory concentration from an in vitro assay. The coefficients (a, b, c) indicate the relative importance of hydrophobicity, steric bulk, and electronic effects on the biological activity. A positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for CMR would indicate that smaller substituents are preferred. waocp.orgnih.gov

The following interactive data table illustrates a hypothetical dataset for a QSAR study of this compound derivatives, where R is a substituent at the 4-position.

| Derivative (R group) | IC50 (µM) | logP | CMR | Electronic Descriptor (σp) |

| -H | 15.2 | 2.1 | 1.03 | 0.00 |

| -CH3 | 10.5 | 2.6 | 5.65 | -0.17 |

| -Cl | 8.3 | 2.8 | 6.03 | 0.23 |

| -OH | 25.1 | 1.5 | 2.85 | -0.37 |

| -NO2 | 5.7 | 1.9 | 7.36 | 0.78 |

This data can be used to build a QSAR model, which can then be used to predict the activity of unsynthesized derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters for molecules like this compound. These predictions are invaluable for structure elucidation and for understanding the electronic and vibrational properties of the compound. Methods like Density Functional Theory (DFT) are commonly employed for these calculations. nih.govresearchgate.netdergipark.org.tr

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of a synthesized compound. researchgate.netresearchgate.net Calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard compound like tetramethylsilane (B1202638) (TMS), predicted chemical shifts can be obtained. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.7 | - |

| H4 | 8.5 | - |

| H6 | 8.9 | - |

| OCH3 | 4.0 | 53.0 |

| C1 | - | 133.0 |

| C2 | - | 138.0 |

| C3 | - | 114.0 |

| C4 | - | 135.0 |

| C5 | - | 132.0 |

| C6 | - | 137.0 |

| CN | - | 117.0 |

| C=O | - | 164.0 |

Note: These are estimated values and may vary depending on the solvent and the specific computational method used.

Vibrational Frequencies:

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can predict the frequencies and intensities of these vibrations, providing a theoretical IR spectrum that can be compared with experimental data. researchgate.netdergipark.org.trresearchgate.net For this compound, the characteristic vibrational frequencies are associated with its functional groups.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N | Stretching | 2230 - 2210 |

| C=O (ester) | Stretching | 1730 - 1715 |

| C-O (ester) | Stretching | 1300 - 1200 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

Note: These are typical ranges. The exact frequencies can be influenced by the electronic environment and intermolecular interactions.

UV-Vis Absorption Maxima:

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netrsc.org The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the substituted benzene ring.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) |

| π → π | ~240 |

| π → π | ~280 |

Note: The exact λmax values are sensitive to the solvent environment.

Applications of 3 Cyano 5 Methoxycarbonylbenzoate in Synthetic Chemistry

3-Cyano-5-methoxycarbonylbenzoate as a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block is defined by its ability to reliably introduce specific structural and functional motifs into a larger, more complex molecule.

Precursor for Heterocyclic Scaffolds and Ring Systems

Searches of scientific literature did not yield specific examples of dimethyl 5-cyanoisophthalate being used as a direct precursor for the synthesis of traditional heterocyclic scaffolds or ring systems through common cyclization strategies.

Role in Natural Product and Analogue Synthesis

The application of dimethyl 5-cyanoisophthalate as a starting material or key intermediate in the total synthesis of natural products or their analogues is not prominently featured in reviewed research articles.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants. There are no specific documented instances of dimethyl 5-cyanoisophthalate being utilized as a primary reactant in such transformations.

Application in Catalyst and Ligand Design for Organometallic Chemistry and Asymmetric Synthesis

The true synthetic prowess of this molecule is revealed upon hydrolysis of its ester groups to form the 5-cyanoisophthalate (CNip) dianion. This dicarboxylate ligand has proven to be an exceptionally versatile component in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov Its ability to coordinate with a wide array of metal ions through its carboxylate groups allows for the construction of complex, multidimensional organometallic structures with tailored properties. nih.gov

Researchers have successfully used the 5-cyanoisophthalate ligand to synthesize a family of new coordination polymers with various transition metals and lanthanide ions, including copper (Cu), cobalt (Co), cadmium (Cd), zinc (Zn), terbium (Tb), dysprosium (Dy), erbium (Er), and gadolinium (Gd). nih.gov The structural diversity of the resulting materials is vast, ranging from one-dimensional chains to intricate three-dimensional frameworks. nih.govacs.org This diversity is influenced by the coordination preferences of the specific metal ion used and the reaction conditions. nih.gov

The resulting coordination polymers exhibit a range of interesting magnetic and photoluminescent properties, making them functional materials. For instance, the dysprosium-based polymer shows slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs). nih.govacs.org Furthermore, the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ions, causing them to luminesce. nih.govacs.org

| Metal Ion | Resulting Polymer/Framework | Noteworthy Properties | Reference |

| Co2+ | {[Co₃(μ₄-CNip)₃(DMF)₄]·∼2DMF}ₙ | Slow magnetic relaxation | nih.gov |

| Dy3+ | {[Dy₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}ₙ | Single-Molecule Magnet behavior (Ueff = 44 K) | nih.govacs.org |

| Tb3+ | {[Tb₂(μ₄-CNip)(μ₃-CNip)₂(DMF)₄]·∼DMF·H₂O}ₙ | Luminescence (sensitized by ligand) | nih.gov |

| Gd3+ | {[Gd₆(μ₃-CNip)₅(μ₄-CNip)₃(μ-form)₂(H₂O)(DMF)₁₀]·∼3DMF·3H₂O}ₙ | 3D framework with permanent porosity | nih.gov |

| Cd2+ | [Cd(μ₄-CNip)(DMF)]ₙ | Fluorescent emission | nih.govacs.org |

Role in the Synthesis of Functional Materials

The ability of a molecule to act as a monomer is fundamental to polymer science. Dimethyl 5-cyanoisophthalate, through its derivative form, serves as a key monomeric unit in the creation of advanced functional polymers.

Monomer for Specialty Polymers and Copolymers

As detailed in the previous section, the 5-cyanoisophthalate ligand, derived from dimethyl 5-cyanoisophthalate, is a critical monomer for producing a class of specialty polymers known as coordination polymers or metal-organic frameworks (MOFs). nih.gov These materials are synthesized by linking metal ions or clusters with organic ligands (monomers) to form extended networks.

The resulting polymers are not simple linear chains but highly ordered, often crystalline, structures with porous architectures. nih.govmdpi.com The properties of these polymers can be tuned by selecting different metal ions. For example, a gadolinium-based framework built with 5-cyanoisophthalate ligands was found to have permanent porosity after the removal of solvent molecules, a critical feature for applications in gas storage and separation. nih.gov A zinc-based framework formed a complex 3D network with large, solvent-filled voids. nih.gov

The research demonstrates that 5-cyanoisophthalate is a highly effective multifunctional monomer for creating specialty polymers with applications in magnetism, luminescence, and adsorption. nih.govacs.org

Precursor for Organic Electronic Materials (e.g., OLEDs, OFETs)

The unique molecular structure of this compound, featuring both an electron-withdrawing cyano group and a methoxycarbonyl group on a benzene (B151609) ring, makes it a valuable building block for n-type organic semiconductors. These materials are essential for the development of high-performance organic electronic devices. The presence of the cyano group is a powerful strategy for creating organic semiconductors with low-lying lowest unoccupied molecular orbitals (LUMOs), a key requirement for efficient electron transport in n-type materials. rsc.org

While direct applications of this compound in final device structures are not extensively documented, its derivatives are instrumental. The core structure provides a robust scaffold that can be chemically modified to fine-tune the electronic properties of the resulting materials. For instance, the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic transformations to build more complex molecular architectures suitable for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The development of high-performance n-type organic and polymeric semiconductors has lagged behind their p-type counterparts due to a scarcity of strongly electron-deficient building blocks. rsc.org Cyano-functionalized (hetero)arenes, such as derivatives of this compound, are emerging as a promising solution to this challenge, enabling the construction of complementary metal oxide semiconductor (CMOS)-like logic circuits and p–n junction devices. rsc.org

Components in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The rigid and functionalized nature of this compound makes it an attractive ligand for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are crystalline porous solids with well-defined structures and high surface areas, making them suitable for a wide range of applications, including gas storage and separation, catalysis, and sensing. sciopen.comrsc.org

In the context of MOFs, the carboxylate group, which can be readily generated from the methoxycarbonyl group of this compound, can coordinate with metal ions or clusters to form the framework structure. fraunhofer.de The cyano group can also participate in coordination or act as a functional site within the pores of the MOF. The ability to fine-tune the chemical and physical features of MOFs is one of their most attractive characteristics. fraunhofer.de

For COFs, which are constructed from organic building blocks linked by strong covalent bonds, derivatives of this compound can serve as multifunctional linkers. researchgate.netnih.gov The presence of multiple reactive sites allows for the formation of extended, porous, and crystalline networks. The strategic use of building blocks with different geometries and functionalities can lead to COFs with tailored pore sizes and chemical environments. researchgate.net

The following table summarizes the potential role of this compound derivatives in MOF and COF synthesis:

| Framework Type | Role of this compound Derivative | Potential Functional Groups | Resulting Framework Properties |

| MOF | Organic Linker | Carboxylate, Cyano | Tunable pore size, high surface area, functionalized pores |

| COF | Multifunctional Building Block | Carboxylic acid, Amine (after modification) | Pre-designed composition, high stability, tunable electronic properties |

Application in Methodological Development for Novel Organic Transformations

The distinct reactivity of the functional groups in this compound makes it a useful substrate for developing and showcasing new synthetic methodologies. Organic chemists are constantly seeking to create novel reactions that are more efficient, selective, and have a broader scope. The presence of a nitrile, an ester, and an aromatic ring provides multiple handles for chemical manipulation.

For example, the cyano group can undergo a variety of transformations, including hydrolysis, reduction to an amine, or participation in cycloaddition reactions. The methoxycarbonyl group can be saponified to a carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. The aromatic ring itself is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The development of new catalytic systems or reaction conditions can be tested on a molecule like this compound to demonstrate their utility and chemoselectivity.

Use in Combinatorial Chemistry and Automated Synthesis Platforms for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for screening in drug discovery and materials science. openaccessjournals.com Automated synthesis platforms have further revolutionized this field by enabling high-throughput synthesis with minimal human intervention. nih.gov

This compound and its derivatives are well-suited for use in such systems. The presence of multiple functional groups allows for the attachment of a variety of building blocks in a combinatorial fashion. For instance, the carboxylic acid derivative can be coupled with a library of amines to generate a diverse set of amides. Similarly, the cyano group could be transformed into other functionalities, further expanding the chemical space of the library.

The integration of such compounds into automated synthesis workflows allows for the reliable and reproducible production of large numbers of new chemical entities. nih.govresearchgate.net These libraries can then be screened for desired biological activities or material properties, accelerating the pace of research and development.

| Feature of this compound | Relevance to Combinatorial Chemistry & Automated Synthesis |

| Multiple Functional Groups | Allows for diverse derivatization and library expansion. |

| Stable Core Structure | Provides a reliable scaffold for building compound libraries. |

| Compatibility with Standard Reactions | Can be readily incorporated into automated synthesis protocols. |

Investigations into the Biological Activity and Mechanistic Interactions of 3 Cyano 5 Methoxycarbonylbenzoate and Its Derivatives

In Vitro Biochemical Screening for Enzyme Modulation and Receptor Interactions

No publicly available data exists on the in vitro screening of 3-Cyano-5-methoxycarbonylbenzoate against specific enzymes or receptors.

Mechanism of Action Studies on Specific Enzymes (e.g., Hydrolases, Nitrilases, Dehydrogenases)

Detailed mechanistic studies on the interaction of this compound with enzymes such as hydrolases, nitrilases, or dehydrogenases have not been reported in the scientific literature. While aromatic nitriles can be substrates for nitrilase enzymes, which convert the nitrile group to a carboxylic acid, specific data for this compound is not available. nih.govnumberanalytics.com

Ligand Binding Assays for Specific Receptors (Mechanistic, non-clinical relevance)

There are no published ligand binding assays that have evaluated the affinity or binding characteristics of this compound for any specific receptors.

Cellular Assays for Investigating Cellular Uptake, Permeability, and Subcellular Localization

Information regarding the cellular uptake, membrane permeability, or subcellular distribution of this compound is not available in the current body of scientific literature. The physicochemical properties of a molecule, such as lipophilicity and the presence of specific functional groups, are known to influence its cellular permeation, but no experimental data for this specific compound has been published. nih.gov

Interaction with Cellular Components (e.g., Proteins, Lipids, Nucleic Acids)

Direct studies on the interaction of this compound with intracellular components like proteins, lipids, or nucleic acids have not been documented.

Modulation of Specific Intracellular Signaling Pathways (Mechanistic focus, not therapeutic efficacy)

There is no evidence from published research to suggest that this compound modulates any specific intracellular signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Analogues Based on In Vitro Data

Due to the absence of in vitro biological activity data for this compound, no structure-activity relationship (SAR) studies have been established for this compound or its close analogues. SAR studies are contingent on having a set of biological data to which structural modifications can be correlated.

Identification of Key Pharmacophoric Features through Chemical Modification

The identification of crucial pharmacophoric features of molecules structurally related to this compound has been a subject of extensive research, particularly in the development of modulators for various biological targets. A notable example is the exploration of 3-cyano-5-fluorophenyl derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govnih.gov In these studies, the 3-cyano-5-fluorophenyl ring was identified as a common and critical structural motif across multiple potent chemical series. nih.govnih.gov This core element is considered a key pharmacophoric feature, providing a stable anchor for interaction with the receptor.

In a different context, studies on pyrazole (B372694) derivatives, which also incorporate a cyano group, have identified them as inhibitors of HIV-1 replication. Specifically, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate has been a focus of such research. researchgate.net This suggests that the cyano-pyrazole core can serve as a valuable scaffold for antiviral drug discovery.

The following table summarizes key pharmacophoric features identified in derivatives structurally related to this compound:

| Scaffold | Key Pharmacophoric Features | Biological Target |

| 3-Cyano-5-fluorophenyl derivatives | 3-cyano-5-fluorophenyl ring, N-arylbenzamide linkage | mGlu5 |

| Pyrazole derivatives | Cyano-pyrazole core, specific substitutions at the N1 and C4 positions | HIV-1 Replication |

Rational Design of Derivatives with Modulated Potency or Selectivity for Biological Targets

The principles of rational drug design have been effectively applied to derivatives of structures similar to this compound to enhance their potency and selectivity. Building on the identification of key pharmacophoric features, researchers have systematically modified these scaffolds.

In the development of mGlu5 NAMs, a rational design approach was employed by fixing the 3-cyano-5-fluorobenzamide (B1149405) core and exploring a variety of amine substitutions. nih.gov This strategy allowed for the rapid generation of a library of analogs and the systematic evaluation of their structure-activity relationships. nih.gov The goal of such modifications is to optimize the interaction with the allosteric binding site on the receptor, thereby modulating its activity. nih.gov

Similarly, the concept of an "accessory site" has been used in the rational design of selective opioid receptor antagonists from an agonist template. nih.gov This approach involves adding a functional group to a known ligand to interact with a secondary binding site on the receptor, thereby altering its pharmacological profile from an agonist to an antagonist. nih.gov This principle could theoretically be applied to derivatives of this compound to fine-tune their interactions with specific biological targets.

The following table illustrates examples of rational design strategies applied to related compounds:

| Parent Compound/Scaffold | Design Strategy | Resulting Derivative | Objective |

| 3-Cyano-5-fluorobenzamide | Fix core, vary amine substituent | Library of N-arylbenzamides | Modulate mGlu5 potency and selectivity |

| Opioid Receptor Agonist (TAN-821) | Addition of a carboxamide group based on the accessory site concept | Selective Opioid Receptor Antagonist | Convert agonist to antagonist |

Development of this compound as Molecular Probes for Biological Systems

While there is no specific information on the use of this compound as a molecular probe, its structural components suggest potential for such applications. Molecular probes are essential tools in chemical biology for visualizing and identifying biological structures and pathways.

The development of fluorescent probes is a cornerstone of modern biological research. These probes can be designed to selectively bind to specific biomolecules or to report on the local environment, such as ion concentrations. While no fluorescent probes based directly on this compound are documented, the principles of their design are well-established. A catechol rhodanine (B49660) (CR)-based scaffold, for example, has been shown to be intrinsically fluorescent and can be used to screen for dehydrogenases. nih.gov This demonstrates how a core chemical structure can be adapted for fluorescent detection of a specific class of enzymes.

Affinity-based protein profiling (AfBPP) is a powerful technique used to identify the protein targets of a bioactive compound. nih.gov This method typically involves modifying the compound of interest to include a reactive group for covalent labeling and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.

A study on the antimalarial drug plasmodione utilized 3-benzoylmenadione-based affinity probes to identify its potential protein targets in Plasmodium falciparum. nih.gov These probes were designed to mimic the structure of plasmodione while incorporating a photoaffinity labeling group and a clickable alkyne handle for subsequent attachment of a reporter tag. nih.gov This approach allows for the identification of specific protein interactions within the complex proteome of the parasite. nih.gov A similar strategy could be envisioned for derivatives of this compound to elucidate their mechanism of action.

Computational Biology Approaches to Biological Activity

Computational methods are increasingly integral to drug discovery and the investigation of biological activity. These in silico techniques can predict potential biological targets and guide the design of new compounds.

Virtual screening is a computational technique that involves docking large libraries of chemical structures into the binding sites of known protein targets to predict potential interactions. nih.govmdpi.com This approach can be used to identify novel "hits" for a particular biological target or to predict the targets of a given compound. nih.gov

For instance, a combined virtual screening and machine learning approach was used to identify potential drug candidates against SARS-CoV-2 by screening libraries of FDA-approved drugs and natural products against key viral proteins. nih.gov Similarly, machine learning-based virtual screening has been employed to identify new inhibitors for the KRAS G12D cancer drug target from the ZINC database. mdpi.com

While no specific virtual screening studies on this compound are reported, its structure could be readily used in such a campaign to screen against a panel of disease-relevant protein targets, thereby identifying potential biological activities and guiding future experimental validation.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics simulations offer a computational microscope to observe the physical movements of atoms and molecules over time. For derivatives of this compound, this technique can predict the stability of the compound within a protein's binding site, the key intermolecular interactions that anchor the ligand, and the conformational changes that may occur in both the ligand and the target protein upon binding.

Research on structurally related compounds, such as derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene, has utilized molecular docking to predict binding affinities. nih.gov For instance, certain thiophene (B33073) derivatives have been identified as inhibitors of enzymes like pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), which are implicated in cancer metabolism. nih.gov While not full MD simulations, these docking studies represent the initial step in understanding compound-target interactions, often revealing favorable binding poses that can be used as starting points for more rigorous MD simulations.

Similarly, studies on 2-cyanoacrylamide derivatives, which share the cyano functional group, have employed molecular docking to investigate their interaction with targets like transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways. researchgate.net In such studies, the cyano group is often observed to participate in crucial hydrogen bonding or other polar interactions within the active site. For example, the estimated free energy of binding for certain imidazopyridine derivatives with a 2-cyanoacrylamide moiety against TAK1 has been calculated, providing a quantitative measure of binding affinity. researchgate.net

While specific MD simulation data for this compound remains elusive in the reviewed literature, the established methodologies applied to analogous structures provide a clear framework for how such investigations would proceed. Future research employing MD simulations on this specific compound would be invaluable for understanding its potential biological targets and mechanisms of action at a molecular level.

Analytical Method Development for 3 Cyano 5 Methoxycarbonylbenzoate in Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for separating and analyzing the components of a mixture. For a compound like 3-Cyano-5-methoxycarbonylbenzoate, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) play vital roles.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. The development of an effective HPLC method involves the careful selection of a column, mobile phase, and detector. For compounds with aromatic and polar functional groups, reversed-phase HPLC is often the method of choice.

A typical HPLC system for analyzing this compound would utilize a C18 or a cyano-bonded silica (B1680970) gel column. nih.govsigmaaldrich.com The cyano phase offers unique selectivity and is particularly useful for separating compounds with nitrile groups. sigmaaldrich.comresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. nih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, typically around 230-280 nm for aromatic compounds.

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. A validated HPLC method can be used to determine the purity of synthesized this compound, quantify it in reaction mixtures, and assess its stability under various conditions.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Cyano-bonded silica, 5 µm particle size |

| Dimensions | 150 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of its more volatile derivatives. For instance, if the carboxylic acid group is esterified to a more volatile ester (e.g., a methyl or ethyl ester), or if the compound is a product of a reaction involving volatile starting materials, GC can be a valuable tool for reaction monitoring.

The selection of the GC column is critical and often a capillary column with a polar stationary phase, such as those containing cyanopropyl functional groups, is suitable for separating polar analytes. lupinepublishers.com Flame Ionization Detection (FID) is a common choice for detection due to its high sensitivity to organic compounds. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry for monitoring reaction progress and for preliminary purity assessment. sigmaaldrich.com For this compound, a typical TLC analysis would involve spotting a solution of the compound onto a silica gel plate. The plate is then developed in a chamber containing an appropriate mobile phase, which is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

The choice of the mobile phase is crucial for achieving good separation. The separated spots can be visualized under UV light, as the aromatic ring of this compound will absorb UV radiation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound. TLC is an invaluable tool for quickly determining the presence of starting materials, intermediates, and products in a reaction mixture. sigmaaldrich.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a means for the quantitative analysis of this compound, particularly for determining its concentration in solutions.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely available technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the benzene (B151609) ring and the cyano and methoxycarbonyl groups in this compound results in characteristic UV absorption.

To determine the concentration of a solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.

Table 2: Example Data for a UV-Vis Calibration Curve

| Concentration (M) | Absorbance at λmax |

| 1.0 x 10⁻⁵ | 0.152 |

| 2.5 x 10⁻⁵ | 0.380 |

| 5.0 x 10⁻⁵ | 0.761 |

| 7.5 x 10⁻⁵ | 1.140 |

| 1.0 x 10⁻⁴ | 1.523 |

While not as commonly applied as UV-Vis spectroscopy unless the molecule is inherently fluorescent or can be derivatized with a fluorescent tag, fluorimetric methods can offer significantly higher sensitivity for detection. If this compound or a derivative exhibits fluorescence, this technique can be used for trace-level quantification. The method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. Similar to UV-Vis spectroscopy, a calibration curve would be necessary for quantitative analysis. The high sensitivity of fluorescence spectroscopy makes it particularly useful in applications where the concentration of the analyte is very low.

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of a wide array of molecules, offering high-resolution separations, short analysis times, and minimal sample consumption. nih.gov For charged species like the carboxylate form of this compound, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode.

In CZE, the separation is based on the differences in the electrophoretic mobility of analytes in an electric field. libretexts.org For this compound and its potential impurities, the separation would be influenced by their charge-to-size ratio. The development of a CZE method would involve the optimization of several key parameters to achieve high resolution. The background electrolyte (BGE) composition, including its pH and concentration, is a critical factor. A buffer with a pH above the pKa of the carboxylic acid group of the analyte ensures it is in its anionic form, facilitating its migration towards the anode. The choice of buffer ions can also influence the separation by interacting differently with the analytes.

The separation of isomers is a significant challenge in analytical chemistry. In the context of this compound, isomeric impurities could arise during synthesis. CE, particularly when coupled with chiral selectors like cyclodextrins, has proven effective for separating chiral compounds. chromatographytoday.comnih.gov For non-chiral positional isomers, the inherent high efficiency of CE can often provide sufficient resolution. The use of additives to the BGE, such as organic modifiers or charged polymers, can further enhance the separation selectivity.

A typical CZE method for the analysis of benzoate (B1203000) derivatives might utilize a fused-silica capillary and a phosphate (B84403) or borate (B1201080) buffer system. nih.gov The applied voltage is another key parameter that affects both the speed of the analysis and the separation efficiency. Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may negatively impact resolution. Therefore, efficient thermostatting of the capillary is essential. Detection is commonly performed using on-column UV-Vis absorbance, leveraging the chromophoric nature of the benzene ring in this compound. wikipedia.org

A hypothetical CZE method for this compound could be developed with the following parameters, aiming for a rapid and high-resolution separation of the main compound from potential process-related impurities.

Table 1: Hypothetical Capillary Zone Electrophoresis (CZE) Method Parameters for this compound Analysis

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) |

| Background Electrolyte (BGE) | 25 mM Sodium tetraborate (B1243019) buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 seconds |

| Detection | UV absorbance at 230 nm |

| Expected Migration Time | 5 - 10 minutes |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS, LC-NMR)

For the comprehensive analysis of complex research samples containing this compound and its potential byproducts, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS) or the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the primary choice for separating this compound from its impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The development of an LC-MS method involves optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency), the gradient elution program, and the column temperature. Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for a molecule like this compound, which can be readily ionized in solution.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is invaluable for the confident identification and quantification of the target analyte, especially in complex matrices. nih.gov In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This technique is particularly useful for differentiating between isomeric compounds that may co-elute chromatographically. researchgate.net For instance, positional isomers of substituted benzoic acid esters can be distinguished based on their unique fragmentation patterns in the mass spectrometer. nih.govurl.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is a powerful alternative. While this compound itself may have limited volatility, GC-MS could be employed for the analysis of more volatile impurities or after derivatization of the analyte to increase its volatility. The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.